2-{[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
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Overview
Description
4-{[(E)-1-(2,4-DIHYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5220~2,6~]UNDEC-8-ENE-3,5-DIONE is a complex organic compound characterized by its unique tricyclic structure and the presence of both nitro and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(2,4-DIHYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Core: This involves cyclization reactions that form the azatricyclic structure. Common reagents used in these steps include strong acids or bases to facilitate ring closure.
Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group at the desired position. This step often requires the use of nitric acid and sulfuric acid as reagents.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of catalytic processes can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(2,4-DIHYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the tricyclic core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of the nitro group results in the formation of an amino derivative.
Scientific Research Applications
4-{[(E)-1-(2,4-DIHYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(2,4-DIHYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE involves interactions with specific molecular targets and pathways. The nitro and hydroxyl groups play crucial roles in these interactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- 2-{[(3,4-dihydroxy-5-methoxyphenyl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
4-{[(E)-1-(2,4-DIHYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE is unique due to its specific tricyclic structure and the presence of both nitro and hydroxyl functional groups. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C17H15N3O6 |
---|---|
Molecular Weight |
357.32 g/mol |
IUPAC Name |
4-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H15N3O6/c21-12-6-13(22)11(20(25)26)5-10(12)7-18-19-16(23)14-8-1-2-9(4-3-8)15(14)17(19)24/h1-2,5-9,14-15,21-22H,3-4H2/b18-7+ |
InChI Key |
JWEYZPHISMAFPP-CNHKJKLMSA-N |
Isomeric SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC(=C(C=C4O)O)[N+](=O)[O-] |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC(=C(C=C4O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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